molecular formula C15H11BrN2OS B2648188 3-[(4-Bromophenyl)methylthio]-6-(2-furanyl)pyridazine CAS No. 872704-51-3

3-[(4-Bromophenyl)methylthio]-6-(2-furanyl)pyridazine

Cat. No. B2648188
CAS RN: 872704-51-3
M. Wt: 347.23
InChI Key: GHTDIOSUORRDJH-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)methylthio]-6-(2-furanyl)pyridazine, also known as BMTF, is a pyridazine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. BMTF has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of novel drugs.

Scientific Research Applications

Herbicidal Activities and Synthesis of Pyridazine Derivatives

Research has explored the synthesis and herbicidal activities of pyridazine derivatives, focusing on their potential as agricultural chemicals. For instance, novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives were synthesized and evaluated for their herbicidal efficiency against dicotyledonous plants, showing promising results (Han Xu et al., 2008). Similarly, another study synthesized novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives and assessed their herbicidal activities, with some compounds exhibiting excellent herbicidal activities (Han Xu et al., 2012).

Biological and Pharmaceutical Potential

The potential of pyridazine derivatives in pharmaceutical applications has been a subject of various studies. For example, research into the synthesis, crystal structure characterization, DFT calculations, Hirshfeld surface analysis, and 3D energy frameworks of triazole pyridazine derivatives has highlighted their theoretical and experimental significance, hinting at anti-tumor and anti-inflammatory activities (Hamdi Hamid Sallam et al., 2021). Additionally, the development of new anti-microbial additives based on pyrimidine derivative for surface coating and printing ink paste underlines the antimicrobial efficacy of these compounds when incorporated into various materials (H. A. El‐Wahab et al., 2015).

properties

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-6-(furan-2-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2OS/c16-12-5-3-11(4-6-12)10-20-15-8-7-13(17-18-15)14-2-1-9-19-14/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTDIOSUORRDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(C=C2)SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601320247
Record name 3-[(4-bromophenyl)methylsulfanyl]-6-(furan-2-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815657
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-[(4-Bromophenyl)methylthio]-6-(2-furanyl)pyridazine

CAS RN

872704-51-3
Record name 3-[(4-bromophenyl)methylsulfanyl]-6-(furan-2-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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